
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide
Übersicht
Beschreibung
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide is a synthetic peptide composed of five amino acids: L-tyrosine, D-alanine, glycine, L-phenylalanine, and D-leucine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The initial amino acid (L-tyrosine) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (D-alanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for glycine, L-phenylalanine, and D-leucine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Nucleophilic substitution reactions can occur at the amine or carboxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide with free thiol groups.
Substitution: Modified peptides with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Drug Development
Peptide Therapeutics:
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide is being studied for its role as a therapeutic peptide. Peptides like this one can be engineered to enhance their stability and bioavailability, making them suitable candidates for drug formulation. Research indicates that modifications to peptide structures can improve their pharmacokinetic properties, allowing for more effective treatment options for various diseases .
Polymer Conjugates:
Recent patents have highlighted the potential of polymer conjugates involving peptides such as this compound. These conjugates can enhance the solubility and circulation time of therapeutic peptides in the bloodstream, which is crucial for their efficacy in treating conditions like cancer and autoimmune diseases .
Immunotherapy
Immunomodulating Properties:
Research has indicated that peptides with specific sequences can act as immunomodulators. This compound may exhibit such properties by influencing immune cell activity. This aspect is particularly relevant in developing treatments for cancers and chronic inflammatory diseases, where modulating the immune response is essential .
Vaccine Development:
Peptides like this compound are being explored as components in vaccine formulations. Their ability to elicit specific immune responses makes them valuable in creating targeted vaccines against infectious diseases and cancers .
Therapeutic Applications
Analgesic Effects:
There is ongoing research into the analgesic properties of this compound. Studies suggest that certain peptide sequences can interact with pain pathways, potentially offering new avenues for pain management without the side effects associated with traditional analgesics .
Antithrombotic Activity:
The compound may also possess antithrombotic properties, which could be beneficial in preventing thrombosis-related conditions. This application is particularly relevant in patients at risk of cardiovascular events, where managing blood clot formation is critical .
Case Studies
Wirkmechanismus
The mechanism of action of L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide depends on its specific application. In general, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely, but common mechanisms include:
Receptor Binding: Peptides can act as agonists or antagonists of receptors, influencing cellular signaling pathways.
Enzyme Inhibition: Peptides can inhibit enzyme activity by binding to the active site or allosteric sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine: Another synthetic peptide with a similar structure but different amino acid composition.
L-Tyrosyl-L-alanylglycyl-D-phenylalanyl-D-leucine: A peptide with a similar sequence but different stereochemistry.
Uniqueness
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide is unique due to its specific sequence and stereochemistry, which can influence its biological activity and stability. The presence of both L- and D-amino acids can affect its interaction with biological targets and resistance to enzymatic degradation.
Biologische Aktivität
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide is a synthetic peptide that has garnered interest due to its potential biological activities and therapeutic applications. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies.
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps in the synthesis include:
- Resin Loading : The initial amino acid (L-tyrosine) is attached to a solid resin.
- Deprotection : The protecting group on the amino acid is removed to expose the reactive amine group.
- Coupling : The next amino acid (D-alanine) is activated and coupled to the growing peptide chain.
- Repetition : Steps 2 and 3 are repeated for glycine, L-phenylalanine, and D-leucine.
- Cleavage : The completed peptide is cleaved from the resin and deprotected to yield the final product.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The peptide may act as an agonist or antagonist at specific receptors, modulating various cellular signaling pathways.
- Enzyme Inhibition : It can inhibit enzyme activity by binding to active or allosteric sites, influencing metabolic processes .
Biological Activities
Research has indicated that this compound exhibits various biological activities:
- Neuroprotective Effects : Studies suggest that this compound may enhance neurogenesis and provide neuroprotection, potentially benefiting conditions such as Alzheimer's Disease and Parkinson's Disease .
- Metabolic Regulation : The compound has been investigated for its role in metabolic disorders, including obesity and diabetes, by modulating insulin secretion and appetite regulation .
- Antimicrobial Properties : Preliminary studies indicate that certain peptide sequences can exhibit antimicrobial activity, although specific data on this compound is limited .
Case Studies
-
Neuroprotection in Animal Models :
- A study demonstrated that administration of this compound in rodent models resulted in improved cognitive function and reduced neuronal death following induced neurotoxicity. This suggests potential applications in treating neurodegenerative diseases.
- Metabolic Effects in Diabetic Models :
Data Table of Biological Activities
Eigenschaften
IUPAC Name |
(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N6O6/c1-17(2)13-23(26(31)38)35-29(41)24(15-19-7-5-4-6-8-19)34-25(37)16-32-27(39)18(3)33-28(40)22(30)14-20-9-11-21(36)12-10-20/h4-12,17-18,22-24,36H,13-16,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37)(H,35,41)/t18-,22+,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPERDMXQKOFCQT-LDLZHSJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556347 | |
Record name | L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66609-26-5 | |
Record name | L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.